
(4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride: is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and a methanamine group at the 3-position, with the hydrochloride salt form enhancing its solubility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanamine Group: The methanamine group can be introduced through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted oxazole .
Applications De Recherche Scientifique
(4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride: has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methanamine group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride: Similar structure but contains a sulfur atom instead of oxygen.
(2-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride: Contains a phenyl group instead of a bromine atom.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains an oxadiazole ring instead of an oxazole ring.
Uniqueness
Propriétés
Formule moléculaire |
C4H6BrClN2O |
|---|---|
Poids moléculaire |
213.46 g/mol |
Nom IUPAC |
(4-bromo-1,2-oxazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H5BrN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H |
Clé InChI |
RTWDPEJPLYWHGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NO1)CN)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)
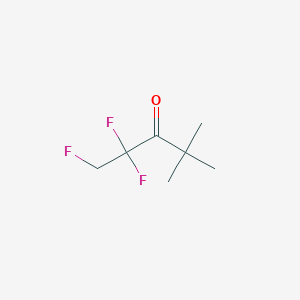

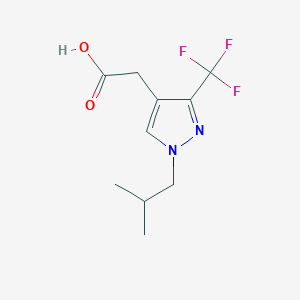

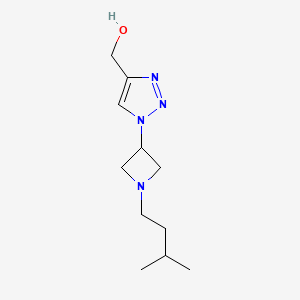

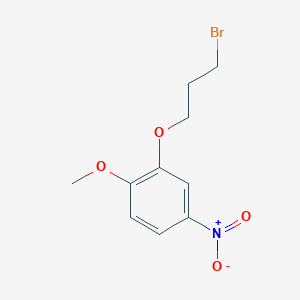
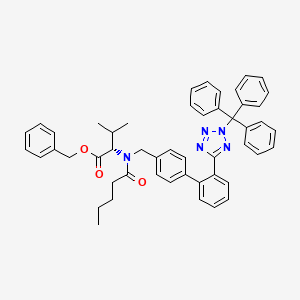

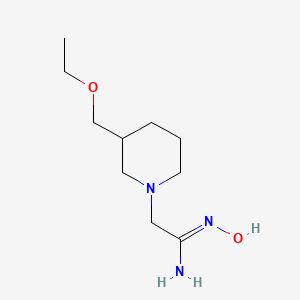

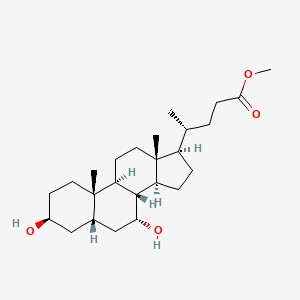
![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
